2'-Bromo-4',6'-difluorophenacyl chloride
Description
Overview of Phenacyl Halide Chemistry and Synthetic Utility
Phenacyl halides are a class of organic compounds characterized by a halogen atom attached to the carbon alpha to a ketone, which is itself connected to a phenyl group. The general structure is Ar-C(O)CH₂-X, where Ar is a phenyl group (or a substituted phenyl group) and X is a halogen. Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a prototypical example, first reported in 1871 and commonly prepared by the bromination of acetophenone (B1666503). ias.ac.inrsc.org
These compounds are highly valued as versatile intermediates and building blocks in synthetic organic chemistry. researchgate.netnih.gov Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (the halide). This dual reactivity makes them excellent precursors for the synthesis of a wide array of heterocyclic compounds, including thiazoles, quinoxalines, benzoxazines, and benzothiazines. researchgate.net Phenacyl halides are frequently employed in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov The reactivity of the α-halo ketone moiety allows for facile nucleophilic substitution reactions, making these compounds key synthons for constructing complex molecular architectures. researchgate.netresearchgate.net
Significance of Halogenated Aromatic Systems in Advanced Organic Chemistry
Halogenated aromatic compounds are fundamental components in the toolkit of synthetic chemists. The introduction of halogen atoms (F, Cl, Br, I) onto an aromatic ring dramatically influences the molecule's electronic properties, reactivity, and even its biological activity. Halogenation is a primary example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. researchgate.net
The significance of these systems lies in their role as versatile intermediates, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), where the halogen acts as a leaving group to enable the formation of new carbon-carbon or carbon-heteroatom bonds.
Furthermore, the incorporation of fluorine, in particular, has become a widespread strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets without significantly increasing its steric bulk. This "fluorine effect" is leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Structural Features and Chemical Context of 2'-Bromo-4',6'-difluorophenacyl chloride within Chemical Space
This compound is a polyhalogenated derivative of phenacyl chloride. Its specific structure combines the reactive α-chloro ketone functionality of the phenacyl chloride backbone with a highly substituted aromatic ring containing three halogen atoms: one bromine and two fluorines. The nomenclature indicates that the bromine atom is at the 2' position (ortho to the acyl group), while the fluorine atoms are at the 4' (para) and 6' (the other ortho) positions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| IUPAC Name | 2-bromo-1-(2-bromo-4,6-difluorophenyl)ethan-1-one |
| Molecular Formula | C₈H₄BrClF₂O |
| Molecular Weight | 285.47 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClF2O |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H4BrClF2O/c9-5-1-4(11)2-6(12)8(5)7(13)3-10/h1-2H,3H2 |
InChI Key |
TXSYOEQDSSVYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CCl)Br)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Bromo 4 ,6 Difluorophenacyl Chloride
Precursor Synthesis and Functionalization Strategies
This approach focuses on constructing a substituted acetophenone (B1666503) core and subsequently introducing the necessary functional groups in a stepwise manner. The key precursor is a fluorinated acetophenone, which is then subjected to aromatic bromination and finally α-chlorination.
The foundational step in this synthetic strategy is the preparation of a difluorinated acetophenone. A common and effective method for this is the Friedel-Crafts acylation of a difluorobenzene derivative. chemistrystudent.comchemguide.co.uk For the synthesis of a precursor to the target molecule, 1,3-difluorobenzene (B1663923) would be the logical starting material.
The reaction involves treating 1,3-difluorobenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). blogspot.com The acyl group (CH₃CO-) is directed to the position ortho to both fluorine atoms (position 2) or para to one and ortho to the other (position 4). The reaction conditions are typically anhydrous, and the mixture may be heated to ensure completion. chemguide.co.uk This acylation yields 2',4'-difluoroacetophenone (B1293509) as a primary product.
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Starting Material | Acylating Agent | Catalyst | Solvent | Typical Conditions |
|---|---|---|---|---|
| 1,3-Difluorobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Dichloromethane or Carbon Disulfide | 0°C to reflux, 2-6 hours |
| 1,3-Difluorobenzene | Acetic Anhydride | Aluminum Chloride (AlCl₃) | None (reagent as solvent) | Warm (e.g., 60°C), 1-3 hours |
With the 2',4'-difluoroacetophenone precursor in hand, the next step is the regioselective bromination of the aromatic ring. The goal is to introduce a bromine atom at the 6'-position. The directing effects of the existing substituents—the two fluorine atoms and the acetyl group—are critical. Both fluorine and the acetyl group are deactivating, with the acetyl group being a meta-director and the fluorine atoms being ortho, para-directors. The position between the two fluorine atoms (position 5') is sterically hindered and electronically deactivated. The position ortho to the acetyl group and one fluorine, and para to the other fluorine (position 6') is a plausible site for electrophilic substitution.
Electrophilic aromatic bromination is the standard method for this transformation. wku.edu This can be achieved using various brominating agents. A common method involves using molecular bromine (Br₂) with a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) or ferric bromide (FeBr₃). researchgate.net Alternatively, N-bromosuccinimide (NBS) can be used, often with a proton acid or in a polar solvent like acetonitrile (B52724), which can offer milder conditions and improved regioselectivity. nih.gov
Table 2: Common Reagents for Aromatic Bromination
| Substrate | Brominating Agent | Catalyst/Solvent | Key Features |
|---|---|---|---|
| 2',4'-Difluoroacetophenone | Bromine (Br₂) | AlCl₃ or FeBr₃ | Classical, highly reactive system for deactivated rings. researchgate.net |
| 2',4'-Difluoroacetophenone | N-Bromosuccinimide (NBS) | Acetonitrile or Sulfuric Acid | Milder conditions, can provide high regioselectivity. nih.gov |
This step would yield 2'-bromo-4',6'-difluoroacetophenone (B1410883), the immediate precursor to the final product.
The final functionalization is the conversion of the acetyl group of 2'-bromo-4',6'-difluoroacetophenone into a phenacyl chloride moiety (a chloromethyl ketone). This is achieved by α-halogenation of the ketone. The alpha-carbon (the carbon adjacent to the carbonyl group) in ketones is activated towards halogenation, a reaction that can be catalyzed by acid. sciencemadness.org
A historical and direct method involves passing chlorine gas into the ketone, sometimes at elevated temperatures. wikipedia.org A more controlled laboratory-scale method utilizes sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane. This reagent provides a convenient source of chlorine for α-chlorination. The reaction typically proceeds smoothly at room temperature or with gentle heating.
Table 3: Methods for α-Chlorination of Ketones
| Substrate | Chlorinating Agent | Solvent | General Conditions |
|---|---|---|---|
| 2'-Bromo-4',6'-difluoroacetophenone | Chlorine (Cl₂) | Acetic Acid or neat | Direct chlorination, potentially autocatalytic. sciencemadness.org |
| 2'-Bromo-4',6'-difluoroacetophenone | Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane or Chloroform | Room temperature, produces HCl and SO₂ as byproducts. |
Classical Synthetic Routes to 2'-Bromo-4',6'-difluorophenacyl chloride
This section outlines complete synthetic pathways, focusing on the sequence of bond-forming and functional group manipulation steps.
The key transformation in this final step is the selective halogenation at the methyl group of the ketone. Ketones are highly activated for halogenation at the α-position, and the reaction is often autocatalytic due to the production of hydrogen halide (e.g., HCl), which catalyzes the enolization of the ketone, the reactive intermediate in the halogenation process. sciencemadness.org The reaction is generally selective for mono-halogenation at the alpha-carbon, provided that an excess of the halogenating agent is avoided.
An alternative and more direct approach involves a Friedel-Crafts acylation reaction using a benzene (B151609) derivative that already contains the required halogen substituents. chemistrystudent.com In this pathway, the starting material would be 1-bromo-3,5-difluorobenzene (B42898).
This substrate is reacted with chloroacetyl chloride (ClCOCH₂Cl) in the presence of a strong Lewis acid catalyst like aluminum chloride. youtube.com The chloroacetyl group is an electrophile that will substitute onto the aromatic ring. The directing effects of the halogens (ortho, para-directing) will guide the incoming electrophile. In 1-bromo-3,5-difluorobenzene, the position between the two fluorine atoms (position 4) is the most activated site for electrophilic substitution, leading directly to the formation of this compound. This route is highly efficient as it constructs the final carbon skeleton and introduces the α-chloro group in a single step.
Table 4: Friedel-Crafts Acylation Route to the Target Compound
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Advantage |
|---|---|---|---|---|
| 1-Bromo-3,5-difluorobenzene | Chloroacetyl chloride | Aluminum Chloride (AlCl₃) | This compound | Convergent, fewer steps. chemistrystudent.comyoutube.com |
Modern Catalytic Approaches in the Synthesis of this compound
The construction of the this compound framework can be envisaged through two primary bond formations: the acylation of a pre-functionalized aromatic ring and the subsequent chlorination of the acetyl group. Modern catalytic methods offer efficient and selective pathways for both transformations.
A plausible and direct route to this compound involves the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene with chloroacetyl chloride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, introduces the chloroacetyl group onto the aromatic ring in a single step. The use of solid acid catalysts, such as FeCl3-modified montmorillonite (B579905) K10, has also been explored for chloroacetylation reactions, offering potential advantages in terms of catalyst recyclability and reduced corrosive waste streams.
Alternatively, a two-step approach can be employed, beginning with the Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene with acetyl chloride to form 2'-Bromo-4',6'-difluoroacetophenone. This intermediate would then undergo a selective α-chlorination to yield the final product. This latter step is amenable to a variety of modern catalytic techniques.
Transition Metal-Catalyzed Coupling Strategies for Halogenated Aromatic Ketones
While direct transition-metal catalyzed C-H acylation of 1-bromo-3,5-difluorobenzene is a conceivable modern approach, the more established transition-metal catalyzed cross-coupling reactions typically involve the coupling of an organometallic reagent with an acyl chloride. However, in the context of synthesizing halogenated aromatic ketones, transition metal catalysis is more prominently featured in reactions involving C-H activation and directed functionalization. For instance, palladium-catalyzed C-H activation has been effectively used for the regioselective halogenation of aromatic rings guided by a directing group. nih.gov
In the synthesis of the precursor 2'-Bromo-4',6'-difluoroacetophenone, a Friedel-Crafts acylation remains the most direct method. However, advancements in this classical reaction often involve the use of more environmentally benign and efficient catalysts. While aluminum chloride is traditional, other Lewis acids and solid acid catalysts are being increasingly investigated to improve reaction conditions and simplify workup procedures.
The application of transition-metal catalysis becomes highly relevant in potential alternative synthetic routes or for the synthesis of derivatives. For instance, should a synthetic strategy involve the coupling of a pre-formed acyl component to the aromatic ring, palladium-catalyzed cross-coupling reactions would be a powerful tool.
Photocatalytic Methods in Phenacyl Chloride Formation
Photocatalysis has emerged as a powerful and green tool for a variety of organic transformations, including halogenations. The α-chlorination of the intermediate 2'-Bromo-4',6'-difluoroacetophenone is an ideal candidate for a photocatalytic approach.
Visible-light-mediated photocatalysis can facilitate the selective chlorination of C(sp³)–H bonds under mild conditions. One particularly relevant method is the use of an excited aryl ketone, such as acetophenone itself, to catalyze the chlorination of C(sp³)–H groups using N-chlorosuccinimide (NCS) as the chlorine source. nih.govresearchgate.net This process is initiated by the photoexcitation of the ketone catalyst, which can then abstract a hydrogen atom from the substrate, initiating a radical chain reaction that leads to selective chlorination. nih.gov This light-dependent method offers excellent control over the reaction compared to traditional free-radical chlorination methods. nih.gov The general procedure involves irradiating a solution of the substrate, N-chlorosuccinimide, and a catalytic amount of an aryl ketone in a suitable solvent like anhydrous acetonitrile with a compact fluorescent lamp. nih.gov
| Substrate | Catalyst | Chlorine Source | Product | Yield | Reference |
| Cyclododecane | Acetophenone | N-chlorosuccinimide | Cyclododecyl chloride | Good | nih.gov |
| Various alkanes | Benzophenone | N-chlorosuccinimide | Alkyl chlorides | Good | nih.gov |
This photocatalytic method avoids the use of harsh reagents and proceeds under mild, room temperature conditions, making it an attractive and sustainable option for the final step in the synthesis of this compound.
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of a polysubstituted aromatic compound like this compound is intrinsically linked to the principles of chemo- and regioselectivity. These considerations are paramount in both the initial functionalization of the aromatic ring and the subsequent side-chain halogenation.
The primary challenge in the synthesis lies in the regioselective introduction of the bromo and acetyl (or chloroacetyl) groups onto the 1,3-difluorobenzene core. The fluorine atoms are ortho, para-directing activators, while the bromine atom is an ortho, para-directing deactivator. In a Friedel-Crafts acylation of 1-bromo-3,5-difluorobenzene, the incoming electrophile (the acylium ion) will be directed by the combined electronic effects of the three halogen substituents. The two fluorine atoms strongly direct ortho and para to themselves. The position between the two fluorine atoms (the 2-position) is highly activated. The bromine atom also directs ortho and para, but its deactivating inductive effect is significant. Therefore, the acylation is expected to occur at the 2-position, which is ortho to the bromine and para to one of the fluorine atoms, and also sterically accessible. This would lead to the desired 2'-Bromo-4',6'-difluoroacetophenone intermediate.
A significant regiochemical challenge arises if the synthesis were to start from 1,3-difluorobenzene with the intention of introducing the bromine atom later. Direct bromination of 1,3-difluorobenzene is known to yield the 1-bromo-2,4-difluorobenzene (B57218) isomer, not the required 1-bromo-3,5-difluorobenzene. This highlights the importance of starting with the correctly substituted 1-bromo-3,5-difluorobenzene to ensure the desired regiochemistry of the final product.
Chemoselectivity is a key consideration in the α-chlorination step. The reaction must selectively chlorinate the methyl group of the acetophenone without affecting the aromatic C-H bonds or the existing halogen substituents. Acid-catalyzed α-halogenation of ketones is a well-established method that proceeds via an enol intermediate. libretexts.orglibretexts.org This process is generally highly selective for the α-position. The photocatalytic methods discussed earlier also offer high chemoselectivity for C(sp³)–H chlorination over aromatic C-H bonds. nih.gov
| Reaction Step | Key Challenge | Desired Outcome | Controlling Factors |
| Friedel-Crafts Acylation | Regioselectivity | Acylation at the 2-position of 1-bromo-3,5-difluorobenzene | Directing effects of F and Br substituents |
| α-Chlorination | Chemoselectivity | Selective chlorination of the acetyl methyl group | Reaction conditions (acid catalysis, photocatalysis) |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 ,6 Difluorophenacyl Chloride
Electrophilic Characteristics and Reaction Pathways
The electron-withdrawing nature of the carbonyl group, the α-chloro substituent, and the halogenated aromatic ring renders the acyl portion of the molecule highly electrophilic. This characteristic is central to its reactivity with a wide range of nucleophiles.
The α-halo ketone is a classic and versatile functional group in organic synthesis. The presence of the chlorine atom alpha to the carbonyl group significantly activates the α-carbon towards nucleophilic attack. The carbonyl group itself enhances the electrophilicity of the α-carbon through inductive effects and by stabilizing the transition state of substitution reactions.
The primary reaction pathway for the α-halo ketone moiety involves the displacement of the chloride ion by a nucleophile.
The α-carbon of 2'-Bromo-4',6'-difluorophenacyl chloride is a prime site for bimolecular nucleophilic substitution (S_N2) reactions. A diverse array of nucleophiles can displace the chloride ion, leading to the formation of a new carbon-nucleophile bond. The general mechanism involves a backside attack by the nucleophile on the α-carbon, proceeding through a trigonal bipyramidal transition state and resulting in the inversion of stereochemistry if the carbon were chiral.
Table 1: Predicted S_N2 Reactions of this compound with Various Nucleophiles
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |
| Hydroxide (OH⁻) | Sodium Hydroxide | 2'-Bromo-4',6'-difluoro-α-hydroxyphenacyl |
| Alkoxide (RO⁻) | Sodium Methoxide | 2'-Bromo-4',6'-difluoro-α-methoxyphenacyl |
| Thiolate (RS⁻) | Sodium Thiophenoxide | 2'-Bromo-4',6'-difluoro-α-(phenylthio)phenacyl |
| Azide (N₃⁻) | Sodium Azide | 2'-Bromo-4',6'-difluoro-α-azidophenacyl |
| Cyanide (CN⁻) | Sodium Cyanide | 2'-Bromo-4',6'-difluoro-α-cyanophenacyl |
| Amine (RNH₂) | Ammonia | 2'-Bromo-4',6'-difluoro-α-aminophenacyl |
Note: The feasibility and yield of these reactions would depend on specific reaction conditions such as solvent, temperature, and the nature of the nucleophile.
Detailed research findings on these specific reactions are not available. However, the high reactivity of α-chloro ketones in S_N2 reactions is a well-established principle in organic chemistry. The rate of these reactions would be influenced by the strength and concentration of the nucleophile, as well as steric factors.
The α-protons of ketones are acidic and can be removed by a base to form an enolate. In the case of this compound, the presence of the electron-withdrawing carbonyl group and the α-chlorine atom would increase the acidity of the remaining α-proton, facilitating enolate formation.
Once formed, the enolate is a potent nucleophile and can participate in various reactions, such as alkylation. However, in the case of an α-halo ketone, intramolecular reactions or rearrangements can also occur. For instance, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a Favorskii rearrangement precursor.
Table 2: Potential Reactions Involving Enolate Formation
| Reagent | Intermediate | Potential Subsequent Reaction |
| Strong, non-nucleophilic base (e.g., LDA) | Enolate | Alkylation with an electrophile (e.g., CH₃I) |
| Strong base (e.g., NaOH) | Enolate | Potential for Favorskii rearrangement |
LDA = Lithium diisopropylamide
Specific studies on the enolate chemistry of this compound have not been found. The competition between S_N2 reaction and enolate formation would be highly dependent on the choice of base and reaction conditions.
While the α-carbon is the primary site for nucleophilic attack, under certain conditions, nucleophiles can also attack the carbonyl carbon. This would initiate a nucleophilic acyl substitution pathway. However, the chloride at the α-position is a much better leaving group than any group that would be attached to the carbonyl carbon in the starting material. Therefore, direct nucleophilic acyl substitution at the carbonyl carbon is generally less favored compared to S_N2 reaction at the α-carbon.
For a nucleophilic acyl substitution to occur, a very strong nucleophile might be required, and the reaction would likely proceed through a tetrahedral intermediate. Subsequent elimination of a group attached to the carbonyl is not possible in the starting material, but if the α-chloro group is first substituted, subsequent reactions at the carbonyl might be feasible.
Nucleophilic Substitution at the Carbonyl Alpha-Carbon
Reactivity of the Aryl Halide Functionality
The aromatic ring of this compound possesses a bromine atom and two fluorine atoms. Aryl halides are generally less reactive towards traditional nucleophilic aromatic substitution (S_NAr) than alkyl halides. However, their reactivity can be harnessed in transition-metal-catalyzed cross-coupling reactions.
The carbon-bromine bond is weaker and more polarizable than the carbon-fluorine bond, making the bromine atom the more likely site for oxidative addition in palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. The strong electron-withdrawing effect of the two fluorine atoms and the phenacyl group would activate the aryl ring towards these coupling reactions.
Table 3: Potential Cross-Coupling Reactions at the Aryl Bromide Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Predicted Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2'-(Aryl)-4',6'-difluorophenacyl chloride |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | 2'-(Amino)-4',6'-difluorophenacyl chloride |
Note: The α-chloro ketone moiety might not be stable under all cross-coupling conditions and could potentially react with the reagents or intermediates.
The selective reaction at the C-Br bond over the C-F bonds is expected due to the significant difference in their bond dissociation energies and reactivity in catalytic cycles. The C-F bonds are generally much more inert and require more forcing conditions or specialized catalytic systems to be activated.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobromophenyl Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the aromatic core of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of a leaving group restores the aromaticity of the ring. nih.govmdpi.comresearchgate.net
The presence of two fluorine atoms on the aromatic ring of this compound plays a crucial role in activating the ring towards nucleophilic attack. Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring. This electron deficiency, or electrophilicity, makes the ring more susceptible to attack by nucleophiles.
The fluorine substituents, positioned ortho and para to the bromine atom (the potential leaving group), effectively stabilize the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization is achieved through resonance, where the negative charge can be delocalized onto the electronegative fluorine atoms. This enhanced stabilization of the intermediate lowers the activation energy of the reaction, thereby increasing the reaction rate. In the context of SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive to their bond strengths. This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing nature of fluorine. nih.gov
The activated difluorobromophenyl ring of this compound is expected to react with a variety of nucleophiles. The scope of this reaction is broad, encompassing nitrogen, oxygen, and sulfur-based nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions. libretexts.org For instance, the reaction with amines would lead to the corresponding N-substituted aniline (B41778) derivatives. The reactivity of the amine is dependent on its basicity and steric hindrance.
Oxygen Nucleophiles: Alkoxides and phenoxides can also serve as effective nucleophiles, leading to the formation of aryl ethers. The use of a strong base is often required to deprotonate the corresponding alcohol or phenol.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. nih.gov These reactions would yield the corresponding aryl thioethers.
Limitations of these reactions can arise from several factors. Sterically hindered nucleophiles may exhibit reduced reactivity due to difficulties in approaching the aromatic ring. Furthermore, the presence of the reactive phenacyl chloride moiety can lead to side reactions. Strong bases used to generate nucleophiles might also react with the α-protons of the ketone, leading to undesired byproducts. Chemoselectivity, favoring SNAr over reaction at the phenacyl chloride, would depend on the specific nucleophile and reaction conditions.
| Nucleophile Type | Example Nucleophile | Expected Product Structure |
| Nitrogen | Diethylamine | 2'-(Diethylamino)-4',6'-difluorophenacyl chloride |
| Oxygen | Sodium methoxide | 4',6'-Difluoro-2'-methoxyphenacyl chloride |
| Sulfur | Sodium thiophenoxide | 4',6'-Difluoro-2'-(phenylthio)phenacyl chloride |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck-type Reactions)
The carbon-bromine bond in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. nih.gov
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with an aryl halide. mdpi.com The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl derivative. A variety of palladium catalysts, such as those based on phosphine ligands, are effective for this transformation. researchgate.net
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgjk-sci.comnih.govlibretexts.org The Sonogashira coupling of this compound would lead to the formation of an arylalkyne. The reaction is typically carried out in the presence of a base, such as an amine.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgnih.govnih.gov This reaction would result in the formation of a substituted alkene, where the aryl group from this compound is attached to one of the double bond carbons.
| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product Type |
| Suzuki | Phenylboronic acid | Pd(PPh3)4, Base | Biaryl |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Base | Arylalkyne |
| Heck | Styrene | Pd(OAc)2, PPh3, Base | Stilbene derivative |
In addition to palladium, copper and nickel catalysts have emerged as powerful alternatives for cross-coupling reactions, often offering different reactivity profiles and being more cost-effective.
Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions, such as the Ullmann condensation, can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.netnih.govfrontiersin.org For example, the reaction of this compound with an amine in the presence of a copper catalyst could provide an alternative route to N-arylated products.
Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of aryl chlorides and bromides. thieme-connect.dechemrxiv.orgbeilstein-journals.org They can be used in Suzuki-type couplings and other transformations, sometimes with higher reactivity for challenging substrates compared to palladium.
Dual Reactivity: Simultaneous Transformations of Phenacyl Chloride and Aryl Halide Moieties
A significant challenge and area of interest in the chemistry of this compound is the development of methods for the simultaneous or sequential transformation of both the phenacyl chloride and aryl bromide moieties. The ability to selectively address one site in the presence of the other, or to react both in a controlled manner, would provide access to a wide range of complex molecular architectures.
The phenacyl chloride moiety is susceptible to nucleophilic substitution at the benzylic carbon, a reaction that typically proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.orgresearchgate.netyoutube.comlibretexts.orgyoutube.com The aryl bromide, on the other hand, undergoes the reactions described above (SNAr and cross-coupling).
Achieving chemoselectivity in reactions involving this molecule is a key consideration. researchgate.netyoutube.comnih.gov For example, a soft nucleophile might preferentially react at the softer benzylic carbon of the phenacyl chloride, while a harder nucleophile under different conditions might favor SNAr at the aromatic ring. Similarly, in cross-coupling reactions, the choice of catalyst and reaction conditions could potentially allow for selective reaction at the C-Br bond without affecting the phenacyl chloride.
The development of one-pot reactions where both functionalities are transformed in a single operation is a synthetic challenge. This could potentially be achieved by using a combination of reagents or a catalyst system that can mediate both types of transformations. For instance, a palladium catalyst could first mediate a cross-coupling reaction at the aryl bromide, followed by an in-situ nucleophilic substitution at the phenacyl chloride moiety. The success of such a strategy would depend on the careful selection of reaction partners and conditions to avoid unwanted side reactions and ensure high yields of the desired multifunctional product.
Chemoselective Strategies for Selective Functionalization
No research data is available on the chemoselective functionalization of this compound.
Tandem and Cascade Reactions Incorporating this compound
There are no documented instances of this compound being utilized in tandem or cascade reactions in the reviewed literature.
Mechanistic Elucidation of Key Reactions
Without any reported reactions involving this compound, there is no corresponding mechanistic data to report.
Kinetic Studies and Rate Law Determinations
No kinetic studies or rate law determinations for reactions involving this compound have been published.
Isotopic Labeling Investigations
There is no information available regarding isotopic labeling studies to investigate the reaction mechanisms of this compound.
Applications of 2 Bromo 4 ,6 Difluorophenacyl Chloride in Advanced Organic Transformations and Complex Molecule Synthesis
Derivatization Strategies for Enhancing Molecular Complexity
2'-Bromo-4',6'-difluorophenacyl chloride is a versatile bifunctional molecule, possessing two key reactive sites that allow for a variety of chemical transformations. The presence of an α-chloro ketone moiety makes it an excellent electrophile for nucleophilic substitution reactions, while the carbonyl group itself can participate in various condensation and cyclization reactions. These dual reactivities, combined with the electronic effects of the bromo and difluoro substituents on the aromatic ring, make it a valuable building block for the synthesis of complex organic molecules. This section explores several derivatization strategies that leverage the unique chemical properties of this compound to enhance molecular complexity.
One of the most fundamental derivatization strategies involves the nucleophilic substitution of the α-chloride. A wide range of nucleophiles can be employed to introduce new functional groups and build more elaborate molecular architectures. For instance, the reaction with primary amines or anilines can lead to the formation of α-amino ketones, which are important precursors for various biologically active compounds. Similarly, reaction with thiols can yield α-thio ketones, and reaction with carboxylates can produce phenacyl esters.
Beyond simple substitution, this compound is a prime candidate for the construction of heterocyclic ring systems, which are ubiquitous in pharmaceuticals and agrochemicals. The α-halo ketone functionality is a classic precursor in several named reactions that lead to the formation of five-membered heterocycles.
A notable example is the Hantzsch thiazole (B1198619) synthesis . In this reaction, an α-halo ketone is treated with a thioamide to yield a thiazole ring. chemhelpasap.comijper.orgsynarchive.comnih.gov The proposed reaction of this compound with a thioamide, such as thioacetamide, would be expected to produce a highly substituted thiazole. The electron-withdrawing effects of the fluorine and bromine atoms on the phenyl ring may enhance the electrophilicity of the α-carbon, potentially facilitating the initial nucleophilic attack by the sulfur of the thioamide.
Another significant application is the Feist-Benary furan (B31954) synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to form a furan. wikipedia.orgambeed.comquimicaorganica.orgyoutube.com The reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) could yield a polysubstituted furan derivative. These furan rings can serve as versatile intermediates for further functionalization.
The general reactivity of α-halo ketones also extends to the synthesis of other heterocyclic systems. thieme-connect.comwikipedia.orgmdpi.comresearchgate.net For instance, reaction with amidines can lead to the formation of imidazoles, and condensation with hydrazines can be a pathway to pyrazole (B372694) derivatives. The specific reaction conditions would dictate the final product, but the 2'-bromo-4',6'-difluorophenyl moiety would be incorporated into the final heterocyclic structure, imparting its unique electronic and steric properties.
The following table summarizes some potential derivatization strategies for this compound, based on the known reactivity of α-halo ketones.
| Reaction Name | Reagents | Potential Product |
| Hantzsch Thiazole Synthesis | Thioamide (e.g., Thioacetamide) | Substituted Thiazole |
| Feist-Benary Furan Synthesis | β-Dicarbonyl Compound (e.g., Ethyl acetoacetate) | Substituted Furan |
| Imidazole Synthesis | Amidine | Substituted Imidazole |
| Pyrazole Synthesis | Hydrazine | Substituted Pyrazole |
| Nucleophilic Substitution | Primary Amine | α-Amino Ketone |
| Nucleophilic Substitution | Thiol | α-Thio Ketone |
| Nucleophilic Substitution | Carboxylate | Phenacyl Ester |
These derivatization strategies highlight the potential of this compound as a valuable starting material for the synthesis of a diverse range of complex molecules. The ability to introduce various functional groups and construct different heterocyclic scaffolds underscores its utility in medicinal chemistry and materials science for the development of novel compounds with tailored properties.
Advanced Spectroscopic Characterization Methods for the Structural Elucidation of 2 Bromo 4 ,6 Difluorophenacyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For a multi-halogenated compound like 2'-Bromo-4',6'-difluorophenacyl chloride, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are essential for a complete structural assignment.
The proton (¹H) NMR spectrum of this compound is predicted to be relatively simple, displaying two key signals. The methylene (B1212753) protons (CH₂) of the chloromethyl group are expected to appear as a sharp singlet, significantly shifted downfield due to the anisotropic effect of the adjacent carbonyl group and the inductive effect of the chlorine atom. This shift is anticipated in the range of 4.8–5.0 ppm. The aromatic region would feature a single proton at the C-3' position. This proton is expected to show complex splitting, appearing as a triplet of triplets, due to coupling with the fluorine atom at C-4' (ortho, ³JHF) and the fluorine atom at C-6' (para, ⁵JHF). Its chemical shift would be influenced by the surrounding halogen atoms, likely appearing in the 7.2–7.5 ppm region.
The carbon-13 (¹³C) NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically around 188–192 ppm. The methylene carbon (-CH₂Cl) signal is predicted to be near 45–48 ppm. The aromatic region will display six distinct signals, with their chemical shifts and multiplicities dictated by the attached substituents and, crucially, by coupling to fluorine. The carbons directly bonded to fluorine (C-4' and C-6') will exhibit large one-bond coupling constants (¹JCF), appearing as doublets. Other aromatic carbons will show smaller two-, three-, or four-bond couplings (ⁿJCF), providing valuable data for definitive assignments. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| -CH₂Cl | 4.9 | 46 | ¹H: s; ¹³C: t |
| C=O | - | 190 | ¹³C: t (from -CH₂) |
| C-1' | - | 120 | ¹³C: dd, ³JCF, ³JCF |
| C-2' | - | 115 | ¹³C: dd, ²JCF, ²JCBr |
| C-3' | 7.3 | 112 | ¹H: tt, ³JHF ≈ 8 Hz, ⁵JHF ≈ 2 Hz; ¹³C: d |
| C-4' | - | 162 | ¹³C: d, ¹JCF ≈ 250 Hz |
| C-5' | - | 128 | ¹³C: d, ³JCF |
| C-6' | - | 159 | ¹³C: d, ¹JCF ≈ 245 Hz |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. nih.gov For this compound, two distinct resonances are expected in the ¹⁹F NMR spectrum, corresponding to the electronically non-equivalent fluorine atoms at the C-4' and C-6' positions.
The chemical shifts of these fluorine atoms are influenced by the electronic effects of the other ring substituents. Generally, aryl fluoride (B91410) signals appear between -100 and -140 ppm relative to CFCl₃. The F-6' nucleus, being ortho to both the bulky bromine atom and the electron-withdrawing phenacyl group, will experience a different electronic environment compared to the F-4' nucleus, which is para to the bromine. These two fluorine signals would appear as doublets due to a three-bond coupling to each other (³JFF). Each doublet would be further split into a doublet of triplets by coupling to the aromatic proton at C-3'. Furthermore, through-space coupling between the F-6' nucleus and the methylene protons of the phenacyl group may be observed, a phenomenon documented in other 2'-fluoroacetophenone (B1202908) derivatives. acs.orgnih.gov
Table 2: Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
| F-4' | -105 to -115 | d, ³JFF ≈ 20 Hz; further split by ³JHF |
| F-6' | -110 to -120 | d, ³JFF ≈ 20 Hz; further split by ⁵JHF and potentially ⁵JHF(CH₂) |
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular structure and verifying assignments.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin coupling networks. For this molecule, it would primarily be used to confirm the through-bond couplings between the aromatic proton (H-3') and the fluorine nuclei (F-4' and F-6'), should a ¹H-¹⁹F COSY experiment be performed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would provide two cross-peaks, unambiguously linking the methylene proton signal to the methylene carbon signal, and the aromatic H-3' signal to the C-3' carbon signal.
A cross-peak between the methylene protons (-CH₂) and the carbonyl carbon (C=O).
A cross-peak between the methylene protons and the C-1' aromatic carbon, confirming the connection of the phenacyl moiety to the ring.
Correlations from the aromatic H-3' to adjacent carbons C-1', C-2', C-4', and C-5', confirming its position on the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. A NOESY cross-peak between the methylene protons and the aromatic H-3' proton would provide strong evidence for the preferred conformation of the molecule, likely an s-trans conformer where the carbonyl group is oriented away from the bulky ortho-substituents (Br and F). acs.orgnih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, comprising both IR and Raman techniques, is used to identify functional groups and probe molecular structure and conformation. nih.gov While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy measures changes in polarizability, often providing complementary information. ox.ac.uk
The vibrational spectrum of this compound is dominated by several characteristic absorption bands.
Carbonyl (C=O) Stretching: A strong, sharp absorption band corresponding to the C=O stretch is one of the most prominent features in the IR spectrum. For α-haloketones like phenacyl chloride, this band is shifted to a higher wavenumber compared to simple ketones due to the inductive effect of the α-chlorine. The presence of additional electron-withdrawing halogens on the aromatic ring (Br and F) further increases this frequency. Therefore, the C=O stretching vibration is predicted to occur in the 1700–1725 cm⁻¹ region. nih.gov
C-Halogen Stretches: The vibrations associated with the carbon-halogen bonds are also characteristic.
C-F Stretches: Strong absorptions corresponding to C-F stretching are expected in the 1250–1000 cm⁻¹ range.
C-Cl and C-Br Stretches: The C-Cl and C-Br stretching vibrations occur at lower frequencies, typically below 800 cm⁻¹. The C-Cl stretch is anticipated around 700-750 cm⁻¹, while the C-Br stretch is found at an even lower wavenumber, often in the 600–650 cm⁻¹ region. nih.gov
Aromatic Vibrations: The spectrum will also contain bands for aromatic C=C stretching (approx. 1600–1450 cm⁻¹) and aromatic C-H bending.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Carbonyl (C=O) Stretch | 1725–1700 | Strong |
| Aromatic C=C Stretch | 1600–1450 | Medium-Strong |
| C-F Stretch | 1250–1100 | Strong |
| C-Cl Stretch | 750–700 | Strong |
| C-Br Stretch | 650–600 | Medium |
Vibrational spectroscopy can provide valuable information about the conformational isomers (rotamers) of a molecule. For this compound, rotation can occur around the C(aryl)–C(carbonyl) single bond and the C(carbonyl)–CH₂Cl bond. The presence of bulky ortho substituents (Br and F) likely restricts rotation around the aryl-carbonyl bond, favoring a conformation where the plane of the carbonyl group is twisted out of the plane of the aromatic ring to minimize steric repulsion.
Studies on related haloacetyl compounds have shown that different conformers can give rise to distinct vibrational frequencies, particularly for the carbonyl stretching and C-halogen stretching modes. nih.gov By comparing experimentally observed spectra with spectra predicted from computational calculations (e.g., Density Functional Theory, DFT) for different possible conformers, the most stable conformation in the solid state or in solution can be determined. For this molecule, the s-trans conformer, with the carbonyl oxygen anti-periplanar to the C-Br bond, is predicted to be the most stable due to minimized steric and dipolar repulsions. nih.gov The presence of a single, sharp carbonyl band in the experimental IR spectrum would suggest the predominance of one conformer.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of a compound, a critical step in its identification. uci.eduthermofisher.com For this compound (C₈H₄BrClF₂O), HRMS can distinguish its molecular ion from other ions with the same nominal mass but different elemental compositions.
The presence of bromine and chlorine atoms, each with two stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic pattern for the molecular ion [M]⁺•. The relative abundance of these isotopes leads to a cluster of peaks, including M, M+2, and M+4, which is highly diagnostic for compounds containing both bromine and chlorine. whitman.edumiamioh.edu
The theoretical exact masses for the most abundant isotopic combinations of the molecular ion are calculated as follows:
| Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance |
| C₈H₄⁷⁹Br³⁵ClF₂O | 283.9125 | 100% (Reference) |
| C₈H₄⁸¹Br³⁵ClF₂O | 285.9104 | ~98% |
| C₈H₄⁷⁹Br³⁷ClF₂O | 285.9095 | ~32% |
| C₈H₄⁸¹Br³⁷ClF₂O | 287.9075 | ~31.5% |
| This interactive table outlines the expected high-resolution mass data for the primary isotopic peaks of the molecular ion. |
The precise measurement of these masses and the correlation of the observed isotopic pattern with the theoretical distribution provide definitive confirmation of the compound's elemental formula.
In electron ionization mass spectrometry (EI-MS), the high-energy ionization process causes the molecular ion to fragment in predictable ways, yielding valuable structural information. The fragmentation pattern of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. libretexts.orglibretexts.org
Key fragmentation pathways for this molecule are expected to include:
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent chloromethyl carbon is susceptible to cleavage. This is a common fragmentation pathway for ketones and aldehydes. libretexts.org This cleavage would result in the formation of a stable acylium ion.
Loss of Halogens: The carbon-halogen bonds can also break, leading to the loss of a chlorine radical (•Cl), a bromine radical (•Br), or molecules like HBr. miamioh.eduresearchgate.net
The major expected fragments and their corresponding mass-to-charge ratios (m/z) are detailed below:
| Fragment Ion Structure | Fragmentation Pathway | Theoretical m/z |
| [C₈H₄BrClF₂O]⁺• (Molecular Ion) | Ionization of the parent molecule | 284, 286, 288 |
| [C₇H₂BrF₂O]⁺ | α-cleavage, loss of •CH₂Cl | 235, 237 |
| [C₈H₄ClF₂O]⁺ | Loss of •Br from the molecular ion | 205, 207 |
| [C₇H₂F₂O]⁺ | Loss of •Br from the [C₇H₂BrF₂O]⁺ fragment | 157 |
| This interactive table presents the plausible fragmentation pathways and the m/z values of the resulting ions. |
Analysis of this fragmentation pattern allows for the reconstruction of the molecule's structure, confirming the connectivity of the bromo-difluoro-phenyl ring, the carbonyl group, and the chloromethyl moiety.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure and conjugated systems. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the substituted aromatic ring and the carbonyl group.
The principal chromophores in the molecule are the 2-bromo-4,6-difluorophenyl group and the carbonyl (C=O) group. The expected electronic transitions include:
π → π* transitions: These high-energy transitions occur within the aromatic ring and are typically observed at shorter wavelengths (below 300 nm). The substitution on the benzene (B151609) ring can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This absorption is typically weaker and occurs at longer wavelengths (above 300 nm).
Based on analogous substituted acetophenones, the following absorption maxima (λmax) can be predicted:
| Wavelength Range (nm) | Type of Transition | Associated Chromophore |
| ~250-290 nm | π → π | Substituted benzene ring |
| ~310-340 nm | n → π | Carbonyl group (C=O) |
| This interactive table summarizes the anticipated UV-Vis absorption data. |
Solvent polarity can influence the position of these absorption bands. For instance, the n → π* transition often exhibits a hypsochromic (blue) shift in more polar solvents.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed model of its solid-state structure can be generated. researchgate.net
A successful crystallographic analysis would provide a wealth of structural information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-Br, C-F, C-Cl, C=O) and bond angles, confirming the molecular geometry.
Conformation: The dihedral angle between the plane of the aromatic ring and the carbonyl group, which defines the molecule's conformation.
Intermolecular Interactions: The analysis would reveal how individual molecules pack in the crystal lattice. This includes identifying non-covalent interactions such as halogen bonding (e.g., Br···O, Cl···O) and π-π stacking, which govern the supramolecular architecture. researchgate.net
While a specific crystal structure for this compound is not publicly available, studies on similar halogenated aromatic compounds suggest the potential for significant intermolecular interactions that influence the material's bulk properties.
Computational and Theoretical Investigations of 2 Bromo 4 ,6 Difluorophenacyl Chloride
Electronic Structure Analysis
The electronic structure of 2'-Bromo-4',6'-difluorophenacyl chloride is significantly influenced by the interplay of the phenacyl chloride moiety and the halogen substituents on the phenyl ring. Computational studies on structurally similar halogenated acetophenones and phenacyl halides provide a framework for understanding the electronic characteristics of this compound. Density Functional Theory (DFT) calculations are a common method to investigate these properties.
Molecular Orbitals and Frontier Orbital Theory
According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the substituted phenyl ring, with significant contributions from the p-orbitals of the bromine and fluorine atoms. The LUMO is anticipated to be centered on the α-carbon of the phenacyl chloride group and the carbonyl group, which is the typical site for nucleophilic attack in phenacyl halides.
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are critical determinants of the molecule's reactivity and kinetic stability. The presence of electron-withdrawing fluorine and bromine atoms on the phenyl ring is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenacyl chloride. This lowering of the LUMO energy would make the molecule a better electron acceptor and thus more susceptible to nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for Substituted Phenacyl Chlorides (Calculated using DFT)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenacyl chloride | -6.5 | -1.2 | 5.3 |
| 4'-Fluorophenacyl chloride | -6.7 | -1.4 | 5.3 |
| 4'-Bromophenacyl chloride | -6.6 | -1.3 | 5.3 |
| This compound | -7.0 | -1.8 | 5.2 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on the electronic effects of the substituents.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is highly polarized due to the presence of multiple electronegative halogen atoms and the carbonyl group. An electrostatic potential (ESP) map would visually represent this charge distribution. It is predicted that regions of negative electrostatic potential (typically colored red or yellow) would be located around the fluorine, bromine, and oxygen atoms, indicating areas of high electron density. Conversely, regions of positive electrostatic potential (typically colored blue) would be concentrated on the hydrogen atoms and, most importantly, on the carbonyl carbon and the adjacent α-carbon of the chloride-bearing methylene (B1212753) group.
This significant positive electrostatic potential on the α-carbon makes it the primary electrophilic center of the molecule, highly susceptible to attack by nucleophiles. The electron-withdrawing effects of the bromo and difluoro substitutions on the phenyl ring would further enhance the electrophilicity of this site.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound primarily involves rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(α) single bonds. Computational studies on halogenated acetophenones have shown that the dihedral angle between the plane of the phenyl ring and the carbonyl group, as well as the orientation of the α-halide, significantly impacts the molecule's stability and reactivity.
For 2'-fluoro-substituted acetophenone (B1666503) derivatives, studies have revealed a strong preference for an s-trans conformation, where the carbonyl group and the fluoro-substituted phenyl ring are nearly coplanar to minimize repulsive dipole-dipole interactions between the C-F bond and the carbonyl group. A similar preference for a planar or near-planar conformation is expected for this compound to maximize conjugation between the phenyl ring and the carbonyl group.
Rotation around the C(carbonyl)-C(α) bond is also critical. The relative orientation of the C-Cl bond with respect to the carbonyl group influences the molecule's reactivity. The most reactive conformation for nucleophilic attack is often one where the C-Cl bond is perpendicular to the plane of the carbonyl group, allowing for optimal orbital overlap in the transition state. The energy landscape, determined by computational methods, would reveal the relative energies of different conformers and the rotational barriers between them.
Table 2: Hypothetical Relative Energies of Conformers for this compound
| Conformer (Dihedral Angle C(aryl)-C(carbonyl)-C(α)-Cl) | Relative Energy (kcal/mol) |
| 0° (syn-periplanar) | 2.5 |
| 60° (syn-clinal) | 4.0 |
| 90° (perpendicular) | 1.5 |
| 120° (anti-clinal) | 0.0 (Global Minimum) |
| 180° (anti-periplanar) | 3.0 |
Note: The data in this table is hypothetical and based on general trends observed for similar molecules.
Reactivity Prediction and Reaction Pathway Modeling
Computational chemistry is a powerful tool for predicting the reactivity of molecules like this compound and for modeling the pathways of their reactions.
Transition State Characterization for Nucleophilic and Electrophilic Processes
The primary reaction of phenacyl chlorides is nucleophilic substitution at the α-carbon. Computational modeling can be used to locate and characterize the transition state for this SN2 reaction. The transition state would involve the incoming nucleophile forming a partial bond to the α-carbon while the C-Cl bond is partially broken. The geometry of this pentacoordinate transition state and its associated activation energy can be calculated.
The electron-withdrawing bromo and difluoro substituents on the phenyl ring are expected to stabilize the developing negative charge on the carbonyl oxygen in the transition state through resonance and inductive effects, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted phenacyl chloride.
Solvent Effects on Reactivity
The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reactivity of this compound.
For the SN2 reaction of a neutral nucleophile with this compound, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide are expected to be more effective than polar protic solvents. This is because polar aprotic solvents can stabilize the charge-dispersed transition state without strongly solvating the nucleophile, which would decrease its reactivity. Computational studies can quantify these solvent effects by calculating the reaction energetics in different solvent environments, providing valuable insights for reaction optimization.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can be correlated with experimental findings to confirm structural assignments and understand the underlying molecular vibrations and electronic environment.
Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations of NMR chemical shifts for this compound can be performed using various quantum chemical methods, most notably Density Functional Theory (DFT). The accuracy of these predictions is highly dependent on the choice of the functional and basis set.
The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for calculating NMR shielding tensors, from which the chemical shifts are derived. A typical computational approach would involve geometry optimization of the molecule, followed by the NMR calculation itself. It is anticipated that the calculated chemical shifts would correlate linearly with experimental values, should they become available.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and await experimental verification.)
| Atom | Predicted Chemical Shift (ppm) |
| H (aromatic) | 7.20 - 7.50 |
| H (methylene) | 4.80 - 5.10 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and await experimental verification.)
| Atom | Predicted Chemical Shift (ppm) |
| C=O | 188 - 192 |
| C-Cl | 45 - 50 |
| C-Br | 110 - 115 |
| C-F | 160 - 165 (with C-F coupling) |
| C (aromatic, unsubstituted) | 115 - 130 |
Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational models and await experimental verification.)
| Atom | Predicted Chemical Shift (ppm) |
| F at C4' | -105 to -115 |
| F at C6' | -100 to -110 |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, aiding in the interpretation of experimental spectra. These calculations are typically performed using DFT methods following a geometry optimization. The output provides a set of vibrational frequencies, each corresponding to a specific normal mode of the molecule.
For this compound, characteristic vibrational modes are expected for the carbonyl (C=O) stretching, C-H stretching and bending of the aromatic ring and the methylene group, and the vibrations of the C-Br, C-F, and C-Cl bonds.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are illustrative values based on computational models and await experimental verification.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O | Stretching | 1700 - 1730 |
| C-Cl | Stretching | 650 - 750 |
| C-Br | Stretching | 500 - 600 |
| C-F | Stretching | 1100 - 1250 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methylene C-H | Stretching | 2900 - 3000 |
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. These descriptors are crucial in developing structure-reactivity relationships. For this compound, key descriptors would include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the carbonyl group would be an area of negative potential, while the carbonyl carbon and the methylene carbon attached to the chlorine would be regions of positive potential.
Atomic Charges: Calculation of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital theory) can quantify the electron distribution and help in understanding the polarity of bonds and the reactivity of different atomic sites.
These descriptors can be used to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models, which correlate the chemical structure with biological activity or physical properties.
Table 5: Illustrative Quantum Chemical Descriptors for this compound (Note: These are representative values and would need to be calculated using specific quantum chemical methods.)
| Descriptor | Illustrative Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | 4.5 to 6.5 eV |
Emerging Research Directions and Future Perspectives in the Chemistry of 2 Bromo 4 ,6 Difluorophenacyl Chloride
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly integral to modern synthetic planning. For a molecule like 2'-Bromo-4',6'-difluorophenacyl chloride, which is often a precursor to biologically active compounds, the development of environmentally benign synthetic routes is of paramount importance. Future research is anticipated to move away from traditional methods that may employ hazardous reagents and solvents.
One promising avenue is the use of biocatalysis. Enzymes, or whole-cell systems like baker's yeast (Saccharomyces cerevisiae), can offer high selectivity under mild reaction conditions, often in aqueous media. researchgate.net For instance, the synthesis of heterocyclic structures from phenacyl halides has been successfully demonstrated using baker's yeast, which could be adapted for this compound. researchgate.net Another green approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. nih.gov These solvents can act as both the reaction medium and catalyst, enhancing reaction rates and simplifying work-up procedures. nih.gov
| Green Synthesis Approach | Potential Reagents/Catalysts | Solvent | Anticipated Advantages |
| Biocatalysis | Baker's Yeast (Saccharomyces cerevisiae) | Water/Buffer | Mild conditions, high selectivity, reduced waste |
| Deep Eutectic Solvents | Choline chloride/Glycerol | DES | Biodegradable, recyclable, potential catalytic effect |
| Microwave-Assisted Synthesis | Nanocatalysts | Solvent-free or green solvents | Rapid reaction times, energy efficiency |
Flow Chemistry and Continuous Processing Applications
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved scalability. nih.govwuxiapptec.com For reactions involving highly reactive intermediates or exothermic processes, which can be characteristic of phenacyl chloride chemistry, flow reactors provide superior control. nih.gov
The synthesis of this compound itself, and its subsequent transformations, could be significantly optimized using flow chemistry. For example, the hazardous reagents often used in its synthesis could be generated and consumed in situ, minimizing operator exposure and the risks associated with handling unstable chemicals. nih.gov Furthermore, multi-step syntheses involving this compound could be "telescoped" into a single, continuous process, eliminating the need for isolation and purification of intermediates. wuxiapptec.com This not only improves efficiency but also reduces solvent waste and energy consumption. ias.ac.in
| Flow Chemistry Application | Reactor Type | Key Benefits | Potential for this compound |
| In Situ Reagent Generation | Microreactor | Enhanced safety, precise stoichiometry | On-demand generation of halogenating agents |
| Telescoped Reactions | Tubular/Coil Reactor | Increased efficiency, reduced waste | Continuous synthesis of heterocyclic derivatives |
| Photochemical Reactions | Packed-Bed Reactor | Uniform irradiation, scalability | Synthesis of light-mediated cyclization products |
Integration into Automation and High-Throughput Experimentation
The demand for new chemical entities in drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE). nih.gov The integration of this compound into these platforms could accelerate the discovery of novel compounds with desired properties. Automated synthesizers can perform a large number of reactions in parallel, varying substrates, reagents, and conditions to rapidly build libraries of derivatives. researchgate.net
For example, an automated platform could be programmed to react this compound with a diverse array of nucleophiles to generate a library of substituted heterocycles. The resulting compounds could then be screened for biological activity using HTE assays. This synergistic approach of automated synthesis and HTE can significantly shorten the timeline for lead identification and optimization in drug discovery programs. nih.gov
Exploration of Novel Catalytic Systems for Specific Transformations
The reactivity of this compound can be precisely controlled and directed through the use of novel catalytic systems. While traditional acid or base catalysis is common, future research will likely focus on more sophisticated catalysts that can achieve high levels of chemo-, regio-, and enantioselectivity.
Transition metal catalysis, for instance, offers a vast toolkit for C-C and C-heteroatom bond formation. nih.gov Palladium, rhodium, or iridium catalysts could be employed to mediate cross-coupling reactions at the bromo-substituted position of the aromatic ring, or to direct the reactivity of the acyl chloride moiety. nih.gov Organocatalysis, using small organic molecules as catalysts, is another burgeoning field that could provide metal-free alternatives for asymmetric transformations involving this compound. Furthermore, photocatalysis, which uses light to drive chemical reactions, could unlock novel reaction pathways that are not accessible through traditional thermal methods. nih.gov
| Catalytic System | Catalyst Example | Target Transformation | Potential Outcome |
| Transition Metal Catalysis | Palladium(0) complexes | Suzuki or Buchwald-Hartwig coupling | Functionalization of the aromatic ring |
| Organocatalysis | Chiral amines or phosphoric acids | Asymmetric alkylation or cyclization | Enantiomerically enriched products |
| Photocatalysis | Iridium or Ruthenium complexes | Radical-mediated reactions | Novel bond formations under mild conditions |
Advanced Mechanistic Insights via In-Situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for process optimization and the rational design of new synthetic methods. In-situ spectroscopic techniques, such as ReactIR (FTIR), Raman, and NMR spectroscopy, allow for the real-time monitoring of reacting species, providing a wealth of mechanistic information. mt.com
For reactions involving this compound, in-situ spectroscopy could be used to identify and characterize transient intermediates, determine reaction kinetics, and elucidate the role of catalysts and additives. mt.com This information would be invaluable for optimizing reaction conditions to maximize yield and minimize the formation of byproducts. For example, the formation and consumption of the reactive acid chloride intermediate can be directly observed, providing immediate feedback on the reaction's progress and stability. mt.com
Potential for Discovery in New Chemical Methodologies
The unique combination of reactive sites in this compound makes it an ideal substrate for the discovery and development of new chemical methodologies. Its ability to participate in a wide range of transformations, from nucleophilic substitution at the α-carbon to reactions at the acyl chloride and the aromatic ring, provides a rich playground for synthetic innovation. tandfonline.comnih.gov
Future research may explore domino or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, triggered by a single reaction at one of the functional groups of this compound. The development of novel multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a complex product, is another exciting prospect. tandfonline.comnih.gov These new methodologies, enabled by the versatility of this compound, will not only expand the toolkit of synthetic chemists but also provide rapid access to novel and diverse chemical structures.
Q & A
Q. Optimization Strategies :
Q. Table 1: Typical Reaction Conditions
| Step | Reagents | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | Br₂ (1.2 eq) | FeBr₃ | 50 | 65–75 |
| Chlorination | SOCl₂ (2.5 eq) | None | Reflux | 80–85 |
Advanced: How can crystallographic data refinement resolve structural ambiguities in halogenated phenacyl chlorides?
Answer:
The SHELX suite (e.g., SHELXL) is critical for refining crystal structures, especially for resolving halogen positions and disorder:
Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data minimizes thermal motion artifacts .
Refinement Workflow :
- Use SHELXD for phase determination in twinned crystals.
- Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
Validation : Check ADPs (Anisotropic Displacement Parameters) for Br/F atoms to confirm occupancy and avoid overfitting .
Case Study : A 2023 study resolved conflicting Br/F positions in a similar compound (2',6'-dichloro-4'-fluorophenacyl bromide) by refining HKLF 5 data with SHELXL, achieving an R-factor of 0.032 .
Data Contradiction: How to address discrepancies in reported reactivity of this compound in nucleophilic substitution (SN) reactions?
Answer:
Contradictions often arise from solvent polarity, nucleophile strength, or steric effects:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways, while THF favors SN1 in bulky systems .
- Nucleophile Screening : Strong nucleophiles (e.g., NaN₃) displace Br⁻ efficiently, but weaker ones (e.g., H₂O) require catalysis (e.g., CuI) .
Example : A 2024 study found that replacing Br with OAc⁻ in DMF at 80°C achieved 90% conversion, but the same reaction in THF yielded <30% due to solvent-induced steric hindrance .
Q. Table 2: Reactivity Comparison
| Nucleophile | Solvent | Catalyst | Conversion (%) |
|---|---|---|---|
| NaN₃ | DMF | None | 95 |
| H₂O | THF | CuI | 65 |
| NH₃ | MeCN | None | 70 |
Advanced: What strategies ensure safe handling and sustainability of halogenated phenacyl chlorides in research?
Answer:
Adopt the Safe and Sustainable by Design (SSbD) framework:
Waste Minimization : Use flow chemistry for bromination (reduces solvent waste by 40%) .
Substitution : Replace Br₂ with N-bromosuccinimide (NBS) where possible to lower toxicity .
Exposure Control : Employ glove boxes for chlorination steps to prevent HCl inhalation .
Q. Table 3: SSbD Metrics
| Parameter | Traditional Method | SSbD Method | Improvement |
|---|---|---|---|
| Solvent Use (L/g) | 10 | 6 | 40% |
| Toxicity Score | High (Br₂) | Moderate (NBS) | 50% |
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹⁹F NMR (δ -110 to -115 ppm for F atoms) and ¹H NMR (δ 4.8–5.2 ppm for CH₂Cl) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 271.44 .
- IR Spectroscopy : C=O stretch at 1750–1780 cm⁻¹ and C-Br at 550–600 cm⁻¹ .
Validation : Cross-reference with X-ray crystallography to confirm halogen positions .
Advanced: How does halogen electronegativity influence the electronic properties of this compound?
Answer:
Br (2.96) and F (3.98) electronegativities create electron-deficient aromatic rings, impacting:
Reactivity : Enhanced electrophilicity at the carbonyl carbon (C=O), facilitating nucleophilic attack .
Electronic Spectroscopy : UV-Vis λₐᵦₛ at 260–280 nm due to n→π* transitions perturbed by halogens .
Computational Modeling : DFT studies (B3LYP/6-31G*) show a 0.15 eV decrease in HOMO-LUMO gap compared to non-halogenated analogs, corroborating experimental reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
